Rhenium hydroxide

Description

Historical Context of Rhenium Discovery and Early Academic Research

The existence of the element with atomic number 75 was first predicted by Dmitri Mendeleev in 1869, who left a gap in his periodic table below manganese and termed the undiscovered element "dvi-manganese". researchgate.net Although Japanese chemist Masataka Ogawa may have discovered element 75 in 1908, he mistakenly identified it as element 43 (technetium) and named it "nipponium". wikipedia.org The definitive discovery and isolation of rhenium are credited to the German chemists Walter Noddack, Ida Tacke (later Noddack), and Otto Berg in 1925. britannica.comlanl.govacs.org They named the element Rhenium (Latin: Rhenus) after the Rhine River. acs.org

The trio detected the element in platinum ores and minerals like columbite, gadolinite, and molybdenite. wikipedia.orglanl.gov Their early research culminated in 1928 when they successfully extracted one gram of rhenium by processing approximately 660 kg of molybdenite (MoS₂), which remains the primary commercial source for the element. wikipedia.orglanl.gov Initial academic interest focused on determining its fundamental properties and its place in the periodic table. By 1968, a significant portion, estimated at 75% of the rhenium in the United States, was dedicated to research and the development of refractory metal alloys. wikipedia.org Early chemical investigations centered on its separation from molybdenum, a significant challenge in its analytical chemistry, and the characterization of its various oxides and salts. researchgate.netresearchgate.net

Overview of Rhenium Oxidation States Relevant to Hydroxide (B78521) Formation

Rhenium is a transition metal that exhibits a remarkably wide range of oxidation states in its compounds, spanning from -3 to +7. wikipedia.org Evidence exists for compounds in all oxidation states from -1 to +7, with the most common and stable states being +3, +4, +5, and particularly +7. britannica.comtestbook.comchemistrycool.com The formation of hydroxide or related oxo- and aqua-species is intrinsically linked to these higher, more electropositive oxidation states.

The most significant oxidation states in the context of hydroxide and oxide chemistry are:

Rhenium(VII): This is the highest and a very stable oxidation state for rhenium. Rhenium heptoxide (Re₂O₇), a volatile yellow solid, is the anhydride (B1165640) of perrhenic acid (HReO₄). britannica.comontosight.airefractorymetal.org Re₂O₇ readily reacts with water or moist air to form the strong acid, HReO₄, which exists in aqueous solutions as the perrhenate (B82622) ion (ReO₄⁻). ontosight.aiosti.govpaper.sc This reaction represents the primary interaction of the +7 oxidation state with water, leading to an acidic oxo-acid rather than a simple hydroxide.

Rhenium(VI): Rhenium trioxide (ReO₃) is the only stable trioxide in Group 7. wikipedia.org It is chemically relatively inactive, being insoluble in water and dilute acids. refractorymetal.org

Rhenium(IV): Rhenium dioxide (ReO₂), a dark, crystalline solid, is insoluble in water. refractorymetal.orgwikipedia.org While it does not form a simple hydroxide in water, it is known to react with molten sodium hydroxide to produce sodium rhenate (Na₂ReO₃). wikipedia.org Studies suggest that in aqueous solutions under specific anoxic conditions, Re(IV) can exist as aqueous species like ReO(OH)₂ or Re(OH)₄. researchgate.net The hydrolysis of compounds like rhenium pentachloride can also yield a precipitate described as a hydrated oxide, which is related to a hydroxide form. google.com

Rhenium(III): Rhenium(III) oxide (Re₂O₃) is considered unstable in aqueous solutions, tending to disproportionate into Re(0) metal and hydrous Re(IV) oxide. researchgate.net This instability makes the formation of a simple Re(III) hydroxide unlikely in aqueous environments. researchgate.net

The following table summarizes the key rhenium oxides and their reactivity towards water or hydroxide formation.

| Oxidation State | Rhenium Oxide | Formula | Reaction with Water/Hydroxide | Resulting Species |

| +7 | Rhenium heptoxide | Re₂O₇ | Reacts readily with water. ontosight.ai | Perrhenic acid (HReO₄) ontosight.ai |

| +6 | Rhenium trioxide | ReO₃ | Insoluble in water. refractorymetal.org | No reaction |

| +4 | Rhenium dioxide | ReO₂ | Insoluble in water; reacts with molten NaOH. refractorymetal.orgwikipedia.org | Sodium rhenate (Na₂ReO₃) wikipedia.org |

| +3 | Rhenium(III) oxide | Re₂O₃ | Unstable in water; disproportionates. researchgate.net | Re(0) and hydrous ReO₂ researchgate.net |

Significance of Rhenium Hydroxide in Advanced Inorganic Chemistry Research

While a simple, stable compound with the formula Re(OH)ₓ is not commonly isolated, the study of rhenium's interaction with hydroxide ligands—in the form of hydroxo complexes, hydrated oxides, and surface hydroxyl groups—is of considerable importance in advanced inorganic chemistry. The significance stems from several key areas:

Catalysis: Rhenium oxides, particularly when supported on materials like alumina (B75360) (Al₂O₃), are powerful catalysts for major industrial processes such as olefin metathesis and the reforming of petroleum naphthas to produce high-octane gasoline. wikipedia.orgwikipedia.orgmpg.de The interaction of the rhenium center with water or surface hydroxyl groups on the support material is crucial for creating and stabilizing the active catalytic sites. acs.orgrsc.org Understanding the formation of Re-OH bonds is fundamental to designing more efficient and selective catalysts. rsc.org

Technetium Analogue: Rhenium serves as a vital non-radioactive chemical analogue for technetium (Tc), an element of significant concern in nuclear waste management due to the environmental mobility of the pertechnetate (B1241340) ion (TcO₄⁻). researchgate.net By studying the solubility and hydrolysis of rhenium oxides and the formation of rhenium hydroxo-species under various conditions, researchers can predict the long-term behavior of technetium in geological repositories without the complications of handling highly radioactive materials. researchgate.net

Synthesis of Novel Complexes: Hydroxo-rhenium complexes serve as versatile precursors in coordination chemistry. The controlled hydrolysis of rhenium compounds or the reaction of rhenium complexes with hydroxide sources can lead to the formation of unique molecular building blocks. nih.govacs.org For example, the K₄[{Re₆S⁸}(OH)⁶]·8H₂O cluster contains terminal hydroxide ligands that can be substituted to create new supramolecular frameworks. nih.gov

Materials Science: The synthesis of rhenium-based nanomaterials often involves precursors in aqueous or alcoholic solutions where hydrolysis and the formation of intermediate hydroxo-species can play a critical role in controlling the size, morphology, and phase of the final nanoparticles. researchgate.net

Scope and Academic Relevance of this compound Investigation

The academic investigation into this compound and related species is focused on elucidating their fundamental chemical and physical properties. The scope of this research is broad and interdisciplinary.

Key Areas of Research:

Structural Characterization: A primary goal is the structural characterization of hydroxo- and oxo-hydroxo-rhenium complexes. Researchers employ techniques like X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) to determine the precise molecular structure of these species, both in solid-state and in solution. rsc.orgnih.govacs.org

Thermodynamic and Kinetic Studies: Research involves measuring the thermodynamic stability and solubility of various rhenium oxides and hydroxo-species under different pH and redox conditions. researchgate.net These studies are critical for geochemical modeling and for understanding the stability of rhenium-based catalysts and materials. researchgate.net

Reaction Mechanisms: A significant portion of academic work is dedicated to understanding the mechanisms of reactions involving rhenium hydroxo-species. This includes investigating the role of hydroxide in catalytic cycles, the kinetics of ligand exchange on rhenium centers, and the pathways of hydrolysis and condensation that lead to the formation of polynuclear rhenium clusters. mpg.deacs.org

Synthesis and Applications: There is ongoing research into developing new synthetic routes to rhenium complexes starting from precursors like perrhenic acid or various rhenium salts. mdpi.comresearchgate.net This includes the synthesis of organometallic compounds like Methylrhenium trioxide (MTO) and complexes with potential applications in biomedical imaging and therapy, where the coordination environment, including the presence of aqua or hydroxo ligands, can be finely tuned. wikipedia.orgmdpi.comnih.gov

The academic relevance lies in building a comprehensive understanding of the coordination chemistry of a d-block element with a rich redox behavior. This knowledge contributes to the broader fields of catalysis, environmental science, and materials engineering, providing the fundamental principles needed to develop new technologies and solve complex chemical challenges. mpg.deresearchgate.net

Structure

2D Structure

Properties

CAS No. |

102055-59-4 |

|---|---|

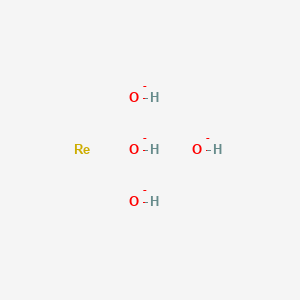

Molecular Formula |

H4O4Re-4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

rhenium;tetrahydroxide |

InChI |

InChI=1S/4H2O.Re/h4*1H2;/p-4 |

InChI Key |

NXYQUDJLLCUGRK-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Re] |

Origin of Product |

United States |

Synthetic Methodologies for Rhenium Hydroxide and Hydroxo Complexes

Direct Hydroxylation Pathways of Rhenium Precursors

Direct hydroxylation methods aim to introduce hydroxide (B78521) (OH⁻) groups into the coordination sphere of the rhenium center, starting from common rhenium precursors such as halides or perrhenates.

The hydrolysis of rhenium halide complexes represents a direct pathway for the synthesis of rhenium hydroxo complexes. This process involves the reaction of a rhenium halide with water, leading to the substitution of halide ligands (e.g., Cl⁻, Br⁻) with hydroxide (OH⁻) or aqua (H₂O) groups.

The hydrolysis is often a multi-stage process where the chloride ligands are gradually replaced. ucj.org.ua The rate and extent of hydrolysis are influenced by factors such as the structure of the complex, temperature, and pH. ucj.org.ua For example, studies on the hydrolysis of cis-tetrachlorodi-μ-carboxylates of dirhenium(III) have shown that the process is a step-wise replacement of chloride ligands with OH groups, which can ultimately lead to the conversion of Re(III) compounds into Re(IV) derivatives. ucj.org.ua The stability of the complex against hydrolysis can be influenced by the other ligands present; for instance, increasing the length and branching of alkyl groups in the carboxylate ligands decreases the hydrolysis rate. ucj.org.ua

Another example involves the hydrolysis of pentacarbonylrhenium(I) bromide, which reacts with water to yield the triaqua complex, [Re(CO)₃(H₂O)₃]Br. wikipedia.org Although this product is an aqua complex rather than a hydroxo complex, it represents a key intermediate, as aqua ligands can be deprotonated to form the corresponding hydroxo species.

Table 1: Examples of Hydrolysis Reactions for Rhenium Complexes

| Precursor Complex | Reaction Conditions | Product | Reference |

|---|---|---|---|

| cis-tetrachlorodi-μ-carboxylates of dirhenium(III) | Aqueous solution | Stepwise replacement of Cl⁻ with OH⁻ groups | ucj.org.ua |

| Re(CO)₅Br | Reaction with water | [Re(CO)₃(H₂O)₃]Br | wikipedia.org |

Perrhenate (B82622) (ReO₄⁻) salts are common and stable starting materials in rhenium chemistry. wikipedia.org Controlled precipitation from perrhenate solutions, typically by adjusting pH, can yield rhenium hydroxides or hydrated oxides. Dissolving rhenium(VII) oxide in water produces perrhenic acid (HReO₄), which can then be neutralized. google.comwikipedia.org While neutralization with bases like ammonium (B1175870) hydroxide typically yields perrhenate salts (e.g., NH₄ReO₄), carefully controlled conditions can lead to the precipitation of hydrated rhenium oxides. google.com

For instance, technology has been developed to produce manganese(II) perrhenate by reacting purified manganese(II) oxide with an aqueous solution of perrhenic acid (HReO₄), adjusting the pH to between 6 and 7. mdpi.com Similarly, cobalt(II) perrhenate can be synthesized by reacting cobalt(II) hydroxide with perrhenic acid. mdpi.com These methods highlight the use of a metal hydroxide/oxide to neutralize perrhenic acid, leading to the precipitation of a metal perrhenate salt. The reverse—precipitating rhenium hydroxide from a perrhenate salt solution—is a key step in purification processes. For example, in the purification of rhenium, scrap metal is often converted to an ammonium perrhenate solution, from which metallic contaminants are precipitated. google.com The direct precipitation of this compound itself from these solutions is less common than forming a perrhenate salt, which is then converted to the metal or oxide via reduction.

Electrochemical methods provide an alternative route for synthesizing rhenium oxides and hydroxides. The electrosynthesis is often complex because the reduction of the common perrhenate (ReO₄⁻) precursor can proceed through several steps, often resulting in a mixture of rhenium oxides, such as ReO₂ and ReO₃. nih.govacs.org These oxides can be considered anhydrous forms of rhenium hydroxides.

The initial step of water oxidation at an electrode surface involves the formation of a metal-hydroxide species (M-OH*). acs.org This principle can be applied to a rhenium electrode or a substrate where rhenium is being deposited. Research has demonstrated the electrochemical synthesis of rhenium oxide compounds on a copper surface from an alkaline aqueous electrolyte containing ammonium perrhenate and sodium hydroxide. uchile.cl During the electrolysis of rhenium-containing alloys in alkaline electrolytes, hydroxides of other alloying elements like aluminum, iron, and tungsten may form and precipitate due to their low solubility. google.com

The composition of the electrolyte and the deposition potential are critical parameters that determine the nature of the deposited film. researchgate.net For example, thin films of hydroxide precursors have been electrodeposited from aqueous solutions, with the film composition being controlled by adjusting the deposition voltage. researchgate.net

Table 2: Electrochemical Synthesis of Rhenium Oxides/Hydroxides

| Electrolyte Composition | Electrodes | Key Finding | Reference |

|---|---|---|---|

| Ammonium perrhenate (NH₄ReO₄) in sodium hydroxide (NaOH) solution | Copper cathode, Platinum anode | Electrodeposition of rhenium and rhenium oxides is possible from an alkaline aqueous electrolyte. | uchile.cl |

| Aqueous solutions with ReO₄⁻ | Working electrode (e.g., Pt, Au, Cu) | Reduction of ReO₄⁻ generates a mixture of rhenium oxides (ReO₂, ReO₃). | nih.govacs.org |

Ligand Exchange and Solvothermal Synthesis of Rhenium Hydroxo-Bridged Compounds

Beyond direct hydroxylation, more complex rhenium hydroxo compounds, including polymeric and mixed-ligand species, can be synthesized through ligand exchange reactions or under solvothermal conditions.

Polymeric structures featuring rhenium centers linked by hydroxide bridges can be formed from pre-assembled hydroxo complexes. A notable example involves octahedral rhenium cluster complexes. The hexarhenium hydroxo cluster [Re₆Q₈(OH)₆]⁴⁻ (where Q = S, Se) serves as a versatile building block. researchgate.net These cluster units can react with metal cations to form coordination polymers where the clusters are linked through OH-bridges. researchgate.net

In other systems, the formation of oligomeric or polymeric species can occur through the condensation of monomeric hydroxo complexes. Hydrolysis of certain rhenium complexes can lead to the formation of intermediate hydroxo species, which then condense to form oxo- or hydroxo-bridged dimers, oligomers, or polymers. fu-berlin.de Solvothermal synthesis, which involves reactions in a solvent at elevated temperatures and pressures, can also promote the formation of such extended architectures. dntb.gov.ua For example, the decomposition of a Re₂O₇-dioxane complex under solvothermal conditions is one route to rhenium oxide nanoparticles. researchgate.net

Mixed-ligand complexes contain a central rhenium atom bonded to hydroxide as well as other, different types of ligands. These are often synthesized via ligand exchange, where a ligand in a starting complex is substituted by a hydroxide ion, or vice-versa.

Octahedral cluster hydroxo complexes like [Re₆Q₈(OH)₆]⁴⁻ are effective precursors for ligand exchange reactions, as the apical hydroxide ligands can be readily substituted by other groups, such as cyanide or carboxylate anions, to form mixed-ligand clusters like trans-[Re₆Se₈(CN)₄(OH)₂]⁴⁻. researchgate.net

Simpler mononuclear complexes also undergo such reactions. The complex trans-oxohydroxo(1,4,8,11-tetraazacyclotetradecane)rhenium(V), or [ReO(OH)(cyclam)]²⁺, has been synthesized through ligand exchange reactions starting from precursors like ReOCl₃(PPh₃)₂. osti.gov Another versatile starting material is the dinuclear hydroxo-bridged complex [Re₂(μ-OH)₃(CO)₆]⁻, which undergoes facile ligand exchange reactions with various protic compounds. waikato.ac.nz Furthermore, the complex fac-[Re(CO)₃(phen)(OH)] can be used as a precursor where the hydroxide ligand reacts with molecules like ketene (B1206846) or lactide to form new carboxylato complexes. researchgate.net

Table 3: Synthesis of Mixed-Ligand Rhenium Hydroxo Complexes

| Starting Complex | Reagent/Condition | Product | Reference |

|---|---|---|---|

| [Re₆Se₈(OH)₆]⁴⁻ | Cyanide source | trans-[Re₆Se₈(CN)₄(OH)₂]⁴⁻ | researchgate.net |

| ReOCl₃(PPh₃)₂ | 1,4,8,11-tetraazacyclotetradecane (cyclam) | [ReO(OH)(cyclam)]²⁺ | osti.gov |

| fac-[Re(CO)₃(phen)(OH)] | Ketene or lactide | fac-[Re(CO)₃(phen)(carboxylate)] | researchgate.net |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which encourage the reduction of waste and the use of less hazardous substances, are beginning to be applied to the synthesis of rhenium complexes. While dedicated green methodologies for simple this compound are not extensively documented, related approaches for hydroxo complexes point toward more sustainable practices.

A notable example involves the synthesis of terminal this compound complexes through 1,2-additions of protic substrates to a rhenium oxo moiety. researchgate.net Such reactions represent a move towards simpler and more efficient synthetic conditions. researchgate.net Furthermore, the synthesis of specific hydroxo-carbonyl complexes, such as [Re(OH)(CO)3(N-N)], has been successfully achieved in a biphasic water/dichloromethane medium. nih.gov The use of water as a solvent aligns with green chemistry principles, even though a chlorinated solvent is also present. The development of mechanochemical procedures, such as manual grinding for the synthesis of ruthenium carboxylate complexes, showcases a solventless approach that could potentially be adapted for rhenium compounds, significantly reducing the environmental impact compared to traditional solvent-based methods. mdpi.com

Mechanistic Studies of this compound Formation Reactions

The formation of this compound and related species is often a multi-step process involving precursor compounds. One common pathway is the solvolysis of rhenium halides in water. tum.de Another significant route involves the reduction of perrhenates. For instance, the synthesis of metallic rhenium via solution combustion from ammonium perrhenate proceeds through intermediate oxides like ReO3 and ReO2. mdpi.com These oxides can subsequently hydrate (B1144303) in aqueous environments to form hydroxide or hydrated oxide species.

Studies on organorhenium oxides, such as in catalytic cycles, also provide mechanistic insights. The interaction of water with rhenium oxo complexes can lead to the formation of hydroxide intermediates. researchgate.net For example, density functional theory (DFT) studies on the oxidation of ethylene (B1197577) by ReO3L complexes (where L can be OH-) investigate the role of hydroxo ligands in the reaction mechanism, highlighting the electronic interplay between the ligand and the rhenium center. researchgate.net The formation of binuclear hydroxo-bridged compounds, like [[Re(CO)3(bipy)]2(μ-OH)]OTf, can occur in anhydrous conditions, demonstrating the tendency of rhenium complexes to form hydroxo species even with trace amounts of water. nih.gov

Kinetic Analysis of Hydrolysis and Condensation Processes

The formation of metal hydroxides from precursors in solution is fundamentally governed by the kinetics of hydrolysis and condensation reactions. numberanalytics.com This process, extensively studied in sol-gel chemistry, involves the hydrolysis of a precursor (e.g., a metal alkoxide or halide) to form metal-hydroxyl groups, followed by condensation of these groups to form M-O-M bridges, releasing water or alcohol. mdpi.com

Influence of pH and Counterions on Product Speciation

The speciation of rhenium in aqueous solution, particularly the equilibrium between aqua and hydroxido complexes, is highly dependent on pH. Studies on fac-[Re(CO)3(NN)(H2O)]+ complexes show that the coordinated water molecule can be deprotonated to form the corresponding hydroxido species ([Re(CO)3(NN)(OH)]). nih.govacs.org This deprotonation typically occurs in a pH range of 7 to 10. nih.gov At a physiological pH of 7.4, a significant portion (18–30%) of the aqua complex can exist as the hydroxido species. nih.gov The specific pKa values for this equilibrium are influenced by the nature of the bipyridine analogue ligand.

Below is a table of pKa values for the deprotonation of various rhenium aqua complexes.

| Complex | Ligand (NN) | pKa {I = 0.1 M KNO₃ or KCl; T = 25.0 °C} | Reference |

| 1Aq | 4,4′-di-tert-butyl-2,2′-bipyridine | 8.87 ± 0.01 | acs.org |

| 2Aq | 2,2′-bipyridine | 8.83 ± 0.01 | acs.org |

| 3Aq | 4,4′-bis(ethoxycarbonyl)-2,2′-bipyridine | 7.91 ± 0.02 | acs.org |

| 4Aq | 4,4′-dimethyl-2,2′-bipyridine | 9.06 ± 0.01 | acs.org |

| 5Aq | 4,4′-diamino-2,2′-bipyridine | 9.87 ± 0.02 | acs.org |

Counterions also play a crucial role in the structure and properties of these complexes. For instance, in the solid state, aqua complexes can form extensive hydrogen bond networks with counterions like methanesulfonate (B1217627) or triflate. nih.govacs.org The basicity of the counterion can affect the O–O distance in these networks. nih.gov The presence of chloride ions has been shown to affect the lipophilicity of the aqua complexes. nih.gov In broader studies of rhenium recovery, the speciation of the perrhenate ion (ReO4-), a common precursor, is stable over a wide pH range from 2 to 7, while the addition of chloride can influence its separation from other metals like molybdenum. ua.pt

Spectroscopic Probing of Rhenium Hydroxide Electronic and Vibrational Properties

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local atomic arrangement of a specific element within a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES) at the rhenium L-edges (L₁, L₃) is particularly sensitive to the formal oxidation state of the rhenium atom. A general principle is that the energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. researchgate.net This is because as the oxidation state increases, the core-level electrons become more tightly bound, requiring higher energy photons to be excited. researchgate.net

Studies on a range of rhenium oxide compounds have systematically demonstrated this trend. aps.orgresearchgate.net For instance, a linear correlation has been observed between the Re L₃-edge absorption energy position and the formal oxidation state for compounds like rhenium metal (Re⁰), rhenium(IV) oxide (ReO₂), rhenium(VI) oxide (ReO₃), and ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄), where rhenium is in the +7 state. nist.gov The shape of the XANES spectrum, including the intensity of the "white line" (the prominent peak at the absorption edge), is also indicative of the oxidation state and the coordination geometry of the rhenium atom. researchgate.net For example, the Re L₃-edge XANES spectra for Re(VI) in ReO₃ and Re(VII) in Re₂O₇ show distinct white line energies at approximately 10,544 eV and 10,542.5 eV, respectively, which are higher than that for Re(IV). researchgate.net This sensitivity allows for the precise determination of the rhenium oxidation state in various materials, including hydroxides and supported catalysts. rsc.orgntnu.no

Table 1: Re L₃-edge Absorption Energies for Rhenium Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Rhenium Oxidation State | Re L₃-edge Energy (eV) | Reference |

|---|---|---|---|

| Re metal | 0 | - | nist.gov |

| ReO₂ | +4 | ~10,540 | researchgate.net |

| ReO₃ | +6 | 10,544 | researchgate.net |

| Re₂O₇ | +7 | 10,542.5 | researchgate.net |

| NH₄ReO₄ | +7 | - | nist.gov |

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local atomic environment around the absorbing rhenium atom. This includes bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS oscillations allows for the determination of the radial distribution of atoms around the central rhenium atom. chemrxiv.orgacs.orgepfl.ch

In rhenium-oxygen systems, EXAFS can distinguish between different Re-O bond distances and coordination shells. For example, in silica (B1680970) aerogel-supported cobalt-rhenium catalysts, EXAFS analysis at the Re L₃-edge identified a Re-O pair with a bond distance of approximately 1.72 Å and an average coordination number of 4.1, suggesting a tetrahedral-like coordination environment for the rhenium species. rsc.org In studies of rhenium complexes adsorbed on layered double hydroxides, EXAFS data revealed the local coordination structure of the perrhenate (ReO₄⁻) ion, showing characteristic Re-O bond distances. researchgate.net The absence of a peak at shorter radial distances in the Fourier transform of the EXAFS data can confirm the lack of certain neighbors, such as an oxo-group in specific coordination environments. osti.gov This technique is crucial for elucidating the structure of amorphous or poorly crystalline materials like rhenium hydroxide (B78521), where traditional diffraction methods are not applicable. chemrxiv.orgacs.org

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a fundamental tool for identifying the functional groups and bonding arrangements within rhenium hydroxide. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. lehigh.edulehigh.edu

The vibrational spectra of rhenium compounds are characterized by specific stretching frequencies corresponding to rhenium-oxygen (Re=O and Re-O) and rhenium-hydroxyl (Re-OH) bonds.

Rhenium-Oxygen (Re=O) Stretching: The double bond between rhenium and oxygen (Re=O) gives rise to strong absorption bands in both IR and Raman spectra, typically found in the 900-1050 cm⁻¹ region. cdnsciencepub.com For instance, in situ IR studies of supported rhenium oxide catalysts identified bands in the 1011-1016 cm⁻¹ range, attributed to the Re=O stretching vibrations of surface species. lehigh.edu Raman spectroscopy is also highly effective, with the symmetric Re=O stretch in surface perrhenate species on alumina (B75360) appearing around 970 cm⁻¹. lehigh.edu

Rhenium-Hydroxyl (Re-OH) Stretching: The stretching vibration of the O-H bond in a rhenium-hydroxyl group (Re-OH) is expected in the 3500-3700 cm⁻¹ region of the IR spectrum, similar to other metal hydroxides.

Rhenium-Oxygen (Re-O) Single Bond Stretching: The single bond Re-O stretching vibrations occur at lower frequencies. In some rhenium complexes, these have been observed in the range of 443-518 cm⁻¹. scielo.org.za

The precise frequencies of these vibrations can provide information about the coordination number and symmetry of the rhenium center. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Rhenium-Oxygen Bonds This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Compound Type | Reference |

|---|---|---|---|---|

| Re=O Stretch | 900 - 1050 | IR, Raman | Rhenium Oxides/Complexes | cdnsciencepub.com |

| Re=O Stretch | 1011 - 1016 | IR | Supported Rhenium Oxide | lehigh.edu |

| Re-O-H Stretch | 3500 - 3700 | IR | Metal Hydroxides | - |

| Re-O Stretch | 443 - 518 | IR | Rhenium Complexes | scielo.org.za |

| Re-S Stretch | ~400 | Raman, IR | Rhenium-Sulfur Clusters | mdpi.com |

The presence of hydroxyl groups in this compound makes it susceptible to hydrogen bonding, both internally and with surrounding solvent molecules. Vibrational spectroscopy is a sensitive probe of these interactions. The frequency of the O-H stretching vibration is particularly indicative of the strength of hydrogen bonding. A downward shift in the O-H stretching frequency from the typical "free" hydroxyl range (around 3700 cm⁻¹) to lower wavenumbers (e.g., 3500 cm⁻¹ or below) signifies the presence of hydrogen bonding. researchgate.net The broader the absorption band, the stronger and more varied the hydrogen bonding network. While specific data for pure this compound is scarce, the principles established for other metal hydroxides and hydrated oxide systems are directly applicable. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. springernature.com It is, therefore, an invaluable tool for studying paramagnetic rhenium species, which may include certain oxidation states of this compound, such as Re(IV) (d³) or Re(VI) (d¹).

EPR spectra provide detailed information about the electronic structure of the paramagnetic center. The key parameters extracted from an EPR spectrum are the g-tensor and the hyperfine coupling constants. gla.ac.uk The g-tensor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling to the rhenium nucleus (¹⁸⁵Re and ¹⁸⁷Re, both with nuclear spin I = 5/2) provides direct evidence for the involvement of the rhenium atom in the molecular orbital containing the unpaired electron. researchgate.netrsc.org

For example, studies on Re(VI) complexes have shown that the g-tensor anisotropy and the magnitude of the rhenium nuclear hyperfine coupling are sensitive to the coordination geometry and the nature of the ligands. gla.ac.uk In some cases, the unpaired electron can be significantly delocalized onto the ligands, which is reflected in the EPR parameters. rsc.org EPR spectroscopy can thus be used to identify and characterize transient or stable paramagnetic this compound intermediates that may form during chemical or electrochemical processes. acs.orgnih.govrsc.org

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions

Spectroscopic analysis using UV-Visible (UV-Vis) and photoluminescence techniques provides insight into the electronic structure of molecules by probing the transitions between electronic energy levels.

UV-Visible Spectroscopy

Aqueous solutions of rhenium in its common +7 oxidation state exist as perrhenic acid (HReO₄) or the perrhenate anion (ReO₄⁻). The UV-Vis spectrum of the perrhenate ion is characterized by absorption bands in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an oxygen-based orbital to an empty d-orbital of the rhenium center.

Studies on aqueous solutions of perrhenates show a distinct absorption band with a maximum (λmax) around 230 nm. ncbj.gov.pl For instance, investigations involving the interaction of the perrhenate anion with a chiral organic cage receptor in aqueous solution at pH 2 noted that the receptor itself has a typical absorption at 229 nm. rsc.org Titrations with sodium perrhenate (NaReO₄) led to a linear increase in absorbance around 215 nm, which was attributed to the absorption of the perrhenate anion itself. researchgate.net

| Compound/Species | Solvent | Absorption Maximum (λmax) | Reference |

| Perrhenate (ReO₄⁻) | Sulfuric Acid | 230 nm | ncbj.gov.pl |

| Perrhenate (ReO₄⁻) interacting with a binaphthyl chromophore | Water (pH 2) | ~229 nm | rsc.org |

| Perrhenate (ReO₄⁻) | Water (pH 2) | ~215 nm | researchgate.net |

| Benzotriazolium Perrhenate | Water | Solvent-dependent absorption | osti.gov |

Photoluminescence Spectroscopy

Simple inorganic species like the aqueous perrhenate anion (ReO₄⁻) are not typically luminescent. However, various rhenium complexes, particularly organometallic Re(I) tricarbonyl compounds, are known to be highly luminescent in both organic and aqueous solutions. rsc.org Their emission is often based on triplet states, making them phosphorescent. rsc.orgnih.gov The luminescence in these complexes can be fine-tuned by modifying the ligands attached to the rhenium center. rsc.org

The suitability of these complexes for applications like biological imaging has driven research into their photophysical properties in aqueous environments. rsc.orgnih.gov For many of these complexes, the luminescence quantum yields are enhanced in aqueous solutions compared to organic solvents like acetonitrile. rsc.org

| Rhenium Complex Type | Solvent | Emission Maximum (λmax) | Quantum Yield (Φ) | Reference |

| [Re(CO)₃(NN)(THP)]⁺ | Water | - | 3.4% - 11.5% | nih.gov |

| [Re(CO)₃(NN)(DAPTA)]⁺ | Water | - | 3.4% - 11.5% | nih.gov |

| Asymmetric Re(I) tricarbonyl complexes | Water | Bathochromic shift vs. acetonitrile | Increased in water | rsc.org |

| [Re(CO)₃L₁(H₂O)]⁺ | Water | ~650-710 nm | Weak emission | d-nb.info |

NN = diimine ligand; THP = tris(hydroxymethyl)phosphine; DAPTA = 1,4-diacetyl-1,3,7-triaza-5-phosphabicylco[3.3.1]nonane; L1 = pyridyl triazine-based ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁷O, ¹⁸⁵/¹⁸⁷Re)

NMR spectroscopy is a powerful tool for elucidating molecular structure. As with other spectroscopic methods, direct NMR data for a simple "this compound" is scarce. The most relevant data comes from studies of perrhenic acid and perrhenate salts in solution.

¹H NMR

In an aqueous (D₂O) solution of perrhenic acid (HReO₄), a ¹H NMR signal would arise from the acidic proton. However, this signal is subject to rapid exchange with solvent deuterons, typically resulting in a broad signal or its incorporation into the residual HDO peak, providing limited structural information about the rhenium-containing anion. More informative ¹H NMR data is obtained when perrhenate interacts with other molecules, such as in the formation of supramolecular ion pairs. For example, the ¹H-NMR spectrum of a protonated pyridinium (B92312) receptor with perrhenate in CDCl₃ shows a significant downfield shift for the NH proton to 14.66 ppm, indicating a strong interaction. rsc.org

¹⁷O NMR

Oxygen-17 is an NMR-active nucleus (spin I = 5/2), though its low natural abundance (0.038%) and quadrupolar nature present challenges. huji.ac.il Nevertheless, ¹⁷O NMR is a sensitive probe of the local environment around oxygen atoms. For the highly symmetric tetrahedral perrhenate anion (ReO₄⁻), a relatively sharp ¹⁷O NMR signal is observed. Computational studies have calculated the ¹⁷O chemical shift for the perrhenate anion to be highly shielded, with a value of approximately 691 ppm. researchgate.net This high shielding is associated with the high negative charge on the oxygen atoms. researchgate.net

¹⁸⁵Re and ¹⁸⁷Re NMR

Rhenium has two naturally occurring NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re. Both are quadrupolar nuclei with a spin of I = 5/2, which leads to very broad resonance signals in all but the most symmetric chemical environments. huji.ac.il

Of the two, ¹⁸⁷Re is the preferred nucleus for NMR studies because it is more sensitive and generally produces less broad signals than ¹⁸⁵Re. huji.ac.il Rhenium NMR is challenging and not as commonly used as other nuclei due to the extremely broad lines caused by efficient quadrupole relaxation. huji.ac.il Nevertheless, it has been successfully applied to study species with high symmetry, such as the perrhenate anion. The standard reference for rhenium NMR is a 0.1 M solution of potassium perrhenate (KReO₄) in D₂O. northwestern.edu

| Isotope | Natural Abundance | Spin (I) | Relative Sensitivity (vs. ¹H) | Absolute Sensitivity (vs. ¹H) | Reference |

| ¹⁸⁵Re | 37.40% | 5/2 | 0.13 | 4.93 x 10⁻² | northwestern.edu |

| ¹⁸⁷Re | 62.60% | 5/2 | 0.13 | 8.62 x 10⁻² | northwestern.edu |

Solid-state NMR studies of various perrhenate salts have provided detailed information on the interaction between the rhenium nucleus and its local electric field gradient, offering insights into the structure and bonding within the crystal lattice. rsc.org

Theoretical and Computational Chemistry of Rhenium Hydroxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating rhenium complexes, offering a balance between computational cost and accuracy. It is extensively used to model the behavior of rhenium hydroxide (B78521) systems, from geometry and electronic properties to reaction pathways.

DFT calculations are employed to determine the equilibrium geometries of rhenium-oxo and -hydroxo complexes. These calculations can predict bond lengths and angles with high precision. For instance, studies on vanadium-oxo/hydroxo complexes, which are analogous to rhenium systems, have shown that DFT can accurately reproduce experimental solid-state structures. nih.gov In one such study, the calculated V=O bond length was found to be very close to the experimentally determined distance. nih.gov Similar calculations on rhenium complexes provide crucial data on how the coordination environment affects the Re-O and Re-OH bond lengths.

The electronic structure of these complexes has also been a subject of theoretical examination. DFT studies on rhenium-oxo complexes have been conducted to understand their structure, bonding, and even aromaticity. rsc.org The electronic structure of Re=E bonds (where E=O or S) in both Re(V) and Re(VII) states has been theoretically examined, revealing that these bonds consist of one sigma and two partial pi bonds. iastate.edu This analysis is critical for understanding the reactivity of the metal-oxo and metal-hydroxo moieties.

Table 1: Representative Calculated Bond Parameters for Metal-Oxo/Hydroxo Systems

| Complex Fragment | Metal Oxidation State | M=O Bond Length (Å) | M-OH Bond Length (Å) | Source |

|---|---|---|---|---|

| V=O | IV | (calc.) 1.626 | - | nih.gov |

| V-OH | IV | - | (calc.) 1.897 | nih.gov |

| Re=O | V | (est.) ~1.76 | - | iastate.edu |

| Re=O | VII | (est.) ~1.71 | - | iastate.edu |

Note: Data is based on analogous or related systems to illustrate the capability of DFT calculations. Specific values for a simple "rhenium hydroxide" are highly dependent on the full complex structure.

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of this compound complexes. Time-dependent DFT (TD-DFT) is the standard for calculating electronic transitions, which correspond to UV-Vis absorption spectra. For example, in manganese complexes with hydroxide ligands, changes in the UV-Vis spectrum, such as a blue shift in absorbance, have been correlated with interactions in the coordination sphere. researchgate.net

DFT calculations are also used to predict vibrational frequencies (IR and Raman spectra). These calculations help in assigning experimental peaks to specific bond vibrations, such as the Re=O stretch or the Re-O-H bend. This is particularly useful in tracking changes during a reaction, for instance, the conversion of a hydroxo to an oxo group.

While challenging for paramagnetic species, NMR parameters can also be calculated. For certain diamagnetic rhenium complexes, DFT can predict chemical shifts, providing another layer of structural verification. For instance, a dioxorhenium(VII) intermediate, a close analogue to hydroxo species, was identified using ¹H NMR spectroscopy at low temperatures, a finding that could be supported by DFT calculations. acs.org

One of the most significant applications of DFT in this field is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify intermediates, and more importantly, locate the transition states that govern reaction rates.

For example, DFT calculations have been instrumental in understanding oxygen atom transfer (OAT) reactions catalyzed by rhenium complexes. researchgate.net These studies propose mechanisms where a rhenium(V)-oxo species is oxidized to a rhenium(VII)-dioxo intermediate. iastate.eduresearchgate.net The calculations can determine the activation barriers for each step, identifying the rate-determining step of the catalytic cycle. acs.orgresearchgate.net In some OAT reactions, the rate-determining step is the breaking of the N-O bond in a coordinated substrate, which forms the key dioxorhenium(VII) species. acs.org

Computational studies have also explored hydrosilylation reactions catalyzed by rhenium compounds. mdpi.com A proposed mechanism, confirmed by DFT, involves the [2+2] addition of a silane (B1218182) to a Re=O bond to form a metal hydride intermediate. mdpi.com This demonstrates how computational analysis can validate or refine proposed mechanistic pathways.

Table 2: Calculated Activation Barriers for Rhenium-Catalyzed Reactions

| Reaction Type | Catalyst System | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Oxygen Atom Transfer | Oxorhenium(V) dimer | Nitro-pyridine release | 16.7 ± 0.9 | researchgate.net |

| Oxygen Atom Transfer | Oxorhenium(V) dimer | Pyridine (B92270) oxide coordination/oxidation | ≈11.5 | researchgate.net |

Note: These examples showcase the use of DFT to quantify the energetics of reaction pathways involving rhenium-oxo complexes.

Ab Initio Molecular Dynamics Simulations of this compound Dynamics

While DFT calculations typically focus on static structures at 0 K, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic behavior of molecules at finite temperatures. This is particularly useful for understanding the role of solvent and the flexibility of ligands. In research on related catalytic systems, AIMD has been used to investigate catalyst flexibility, showing that molecular rigidity can enhance performance. researchgate.net For a this compound system, an AIMD simulation could model the proton transfer dynamics between the hydroxide ligand and surrounding water molecules, providing insight into the acidity of the Re-OH group and the mechanisms of solvent-assisted reactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For very large systems, such as a rhenium complex within a protein or on a solid support, full quantum mechanical calculations are computationally prohibitive. Hybrid QM/MM methods address this by treating the core reactive center (e.g., the rhenium and its immediate ligands, including hydroxide) with a high-level QM method like DFT, while the surrounding environment is modeled using a less computationally expensive molecular mechanics (MM) force field. This approach allows for the inclusion of environmental effects, such as steric hindrance or electrostatic interactions, on the geometry and reactivity of the this compound core.

Computational Studies on Redox Potentials and Electron Transfer Processes

The redox chemistry of rhenium complexes is central to their catalytic activity. DFT calculations are widely used to predict the redox potentials of these complexes. The calculated potential for a specific redox couple, such as Re(V)/Re(IV) or Re(VII)/Re(V), is crucial for understanding electron transfer processes. For instance, in manganese complexes, it has been shown that the net charge of the complex significantly influences the electron-transfer rate. researchgate.net Computational studies can quantify these effects for rhenium systems.

The Marcus theory of electron transfer can be combined with DFT calculations to model the rates of electron transfer reactions. This involves calculating the reorganization energies and electronic coupling elements. Such studies have been applied to various transition metal complexes to build a structure-function description of how electron density is shared between metal centers in mixed-valence states, which is relevant for multi-rhenium systems. acs.org

Development and Validation of Force Fields for this compound Systems

The accurate simulation of this compound systems at the molecular level through techniques like molecular dynamics (MD) is contingent upon the availability of reliable force fields. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For metal-containing systems such as this compound, the development and validation of these parameters present unique challenges due to the complex electronic structures and coordination chemistry of the metal center. While specific, extensively validated force fields for this compound are not widely documented in publicly available literature, the methodologies for their development can be inferred from studies on other organometallic complexes and heavy metal hydroxides. researchgate.netnih.gov

The development of force field parameters for this compound would typically involve a multi-step process that combines quantum mechanical (QM) calculations with empirical fitting. The initial step usually involves high-level QM calculations, such as Density Functional Theory (DFT), to determine the equilibrium geometry, vibrational frequencies, and partial atomic charges of the this compound molecule or a representative cluster. rsc.org These QM-derived data serve as the target for the parameterization of the classical force field.

The process generally includes the parameterization of both bonded and non-bonded interactions. Bonded parameters include terms for bond stretching (Re-O and O-H), angle bending (Re-O-H), and dihedral torsions. Non-bonded parameters typically consist of Lennard-Jones terms to describe van der Waals interactions and Coulombic terms to account for electrostatic interactions, which are determined by the partial atomic charges on each atom.

Genetic algorithms have been successfully employed to optimize force field parameters for rhenium complexes. nih.gov This approach involves creating a population of potential parameter sets and iteratively applying operators such as crossover and mutation to evolve the population towards a set that minimizes the difference between the force field-calculated properties and the QM reference data. researchgate.netnih.gov

Validation is a critical step to ensure the transferability and accuracy of the developed force field. This process involves performing MD simulations using the new parameter set and comparing the simulated properties with experimental data or higher-level theoretical calculations that were not used in the initial parameterization. For this compound, this could include comparing simulated structural properties, such as radial distribution functions, with experimental data where available.

Molecular dynamics simulations have been used to study the interaction of various metal hydroxides with their environment, for instance, in the context of heavy metal removal from water. rsc.orgnih.govacs.org These studies underscore the importance of accurate force fields in predicting the adsorption behavior and interaction energies of metal hydroxide surfaces. nih.govacs.org The principles from these studies could be applied to validate a force field for this compound in aqueous solutions.

Below are illustrative tables of the types of parameters that would need to be developed for a this compound force field. The values presented are hypothetical and serve to demonstrate the structure of such a parameter set.

Table 1: Hypothetical Bonded Parameters for this compound

| Bond/Angle/Dihedral | Equilibrium Value | Force Constant |

| Bond Stretching | ||

| Re - O | 2.10 Å | 350 kcal mol⁻¹ Å⁻² |

| O - H | 0.96 Å | 550 kcal mol⁻¹ Å⁻² |

| Angle Bending | ||

| Re - O - H | 115° | 75 kcal mol⁻¹ rad⁻² |

| O - Re - O | 90° | 100 kcal mol⁻¹ rad⁻² |

| Dihedral Torsion | ||

| H - O - Re - O | 180° | 1.5 kcal mol⁻¹ |

Table 2: Hypothetical Non-Bonded Parameters for this compound

| Atom Type | Charge (e) | Epsilon (kcal/mol) | Sigma (Å) |

| Re | +1.5 | 0.35 | 2.50 |

| O (in OH) | -0.9 | 0.15 | 3.12 |

| H (in OH) | +0.4 | 0.00 | 0.00 |

The development of robust and validated force fields for this compound is a crucial step for enabling predictive molecular simulations. Such simulations could provide valuable insights into its behavior in various chemical environments, from catalytic processes to materials science applications. Future research in this area will likely focus on the systematic parameterization and rigorous validation of such force fields against a wide range of experimental and computational data.

Chemical Reactivity and Transformation Mechanisms of Rhenium Hydroxide

Redox Chemistry of Rhenium Hydroxide (B78521) Species

The redox chemistry of rhenium is complex, involving multiple oxidation states and a variety of chemical species. The interconversion between these states is fundamental to the behavior of rhenium hydroxides in different chemical environments.

Rhenium species can undergo both oxidation and reduction through various chemical and electrochemical pathways. The most stable and common form of rhenium in oxidizing aqueous solutions is the perrhenate (B82622) ion (ReO₄⁻), where rhenium is in the +7 oxidation state. wikipedia.org

Oxidation Pathways: Conversely, lower-valent rhenium species can be oxidized to the +7 state. Rhenium(IV) oxide, and by extension its hydrated hydroxide form, can be oxidized to form perrhenates when treated with strong oxidizing agents like alkaline hydrogen peroxide or oxidizing acids. wikipedia.orgwikipedia.org For instance, in molten sodium hydroxide, ReO₂ reacts to form sodium rhenate. wikipedia.org 2NaOH + ReO₂ → Na₂ReO₃ + H₂O wikipedia.org

The following table summarizes common oxidation states of rhenium and representative species.

| Oxidation State | Representative Species | Notes |

| +7 | ReO₄⁻ (Perrhenate), Re₂O₇ | Most stable state in oxidizing aqueous environments. wikipedia.org |

| +6 | ReO₃ | A stable oxide of Group 7 elements. wikipedia.org |

| +4 | ReO₂ (Rhenium dioxide), Re(OH)₄ | ReO₂ is a common product of Re(VII) reduction. ncbj.gov.pl |

| +3 | Re₂O₃ | Re(III) species can be unstable in aqueous solutions. |

This table is generated based on data from multiple sources. wikipedia.orgncbj.gov.pl

Electron transfer is the fundamental process underlying redox reactions. For transition metal complexes like those of rhenium, these transfers can occur through distinct mechanisms. While specific studies on simple rhenium hydroxide species are limited, research on more complex rhenium compounds provides insight into the possible pathways.

Inner-Sphere Electron Transfer: This mechanism involves a bridging ligand that connects the two metal centers involved in the redox reaction. An electron is transferred through this bridge. An inner-sphere mechanism has been proposed for the disproportionation of certain electrochemically generated rhenium(II) carbonyl complexes, where a chloride ligand is transferred between rhenium centers during the reaction. acs.org

Outer-Sphere Electron Transfer: In this process, the electron tunnels directly between the two metal complexes without a shared bridging ligand. This type of mechanism is often observed in systems where ligand substitution is slow.

Through-Bond Electron Transfer: In complex supramolecular systems, such as linked ruthenium-rhenium photocatalysts, electron transfer can proceed through the covalent bonds of the bridging ligand connecting the two metal units. acs.org

The specific mechanism for a given reaction involving this compound would depend on the nature of the reactants, the solvent, and the presence of potential bridging ligands.

Disproportionation is a redox reaction where a species of an intermediate oxidation state reacts to form two different species with higher and lower oxidation states. Several rhenium species are known to undergo disproportionation under specific conditions.

Rhenium(IV) oxide (ReO₂) is unstable at high temperatures and undergoes disproportionation to form rhenium(VII) oxide (Re₂O₇) and elemental rhenium(0). wikipedia.orgwikipedia.org 7ReO₂ → 2Re₂O₇ + 3Re wikipedia.org

In strongly acidic media, it has been suggested that rhenium(III) can be produced as a result of rhenium dioxide disproportionation. ncbj.gov.pl Furthermore, electrochemically generated rhenium(II) species have been shown to disproportionate into Rhenium(I) and Rhenium(III) products. acs.org The tendency for these reactions highlights the thermodynamic instability of certain intermediate oxidation states of rhenium relative to their higher and lower valent counterparts.

Acid-Base Properties and Proton Transfer Reactions

The acid-base properties of this compound are related to the coordination of water molecules and hydroxide ions to the rhenium center and the subsequent transfer of protons.

A Brønsted-Lowry acid is a proton donor, while a Brønsted-Lowry base is a proton acceptor. Rhenium compounds can exhibit both properties depending on the oxidation state and coordination environment.

The highest oxidation state, Re(VII), displays significant Brønsted acidity. Rhenium(VII) oxide (Re₂O₇) is the anhydride (B1165640) of perrhenic acid (HReO₄), which is a strong acid that readily dissolves in water. youtube.com Re₂O₇ + H₂O → 2HReO₄

In lower oxidation states, aquo-rhenium complexes can act as Brønsted acids. For example, the aquo complex [Re(OH₂)(EtC≡CEt)₃]⁺ can be deprotonated by a base like potassium hydroxide (KOH) to form the corresponding neutral this compound complex, Re(OH)(EtC≡CEt)₃. acs.org This reaction demonstrates the proton-donating ability of the coordinated water molecule. [Re(OH₂)(EtC≡CEt)₃]⁺ + OH⁻ ⇌ Re(OH)(EtC≡CEt)₃ + H₂O acs.org

A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. The rhenium center, being a metal, can act as a Lewis acid by accepting electron pairs from ligands.

Conversely, ligands containing lone pairs, such as the oxo (O²⁻) or hydroxo (OH⁻) groups bound to a rhenium center, can act as Lewis bases. Research on a rhenium(V) oxo imido complex has shown that the highly polarized Re=O moiety is nucleophilic and can act as a Lewis base, reacting with Lewis acids like B(C₆F₅)₃ and BF₃ to form adducts. researchgate.net This demonstrates the ability of oxygen-containing ligands attached to rhenium to donate electron pairs, a property that would extend to the hydroxide ligand in this compound species.

Ligand Exchange Kinetics and Mechanisms

The study of ligand exchange kinetics for simple, well-defined this compound species is not extensively documented in scientific literature, largely due to the compound's tendency to exist as hydrated oxides or polymeric structures. However, insights into the mechanistic pathways of ligand substitution at a rhenium center can be drawn from related oxo-rhenium complexes. The mechanisms for transition metal complexes are typically categorized as dissociative (D), associative (A), or interchange (I) pathways. libretexts.org

Research on more complex organometallic rhenium compounds provides a model for how these exchanges occur. For instance, studies on the displacement of ligands in methyl(oxo)rhenium(V) complexes, such as [MeReO(edt)(SPh)]⁻ (where edt is 1,2-ethanedithiolate), reveal detailed kinetic information. The substitution of the phenylthiolate (PhSH) ligand by triphenylphosphine (B44618) (PPh₃) was found to follow second-order kinetics. electronicsandbooks.com In contrast, displacement by pyridine (B92270) ligands showed a more complex, third-order rate law. electronicsandbooks.com

The rate of these reactions is significantly influenced by the nature of the entering ligand and other species present in the solution. For example, the addition of pyridine was observed to accelerate the formation of the triphenylphosphine product. electronicsandbooks.com This suggests that the reaction mechanism can be intricate, potentially involving pre-equilibrium steps or solvent participation. While these findings pertain to a specific oxorhenium(V) compound, they underscore the associative character likely to be involved in ligand exchange reactions at an electron-rich rhenium center, where an incoming nucleophile attacks the metal to form a higher-coordinate intermediate before the leaving group departs.

| Reactants | Entering Ligand (L) | Observed Rate Law |

|---|---|---|

| [PicH]⁺[MeReO(edt)(SPh)]⁻ | PPh₃ | d[Product]/dt = k[Complex][PPh₃] |

| [PicH]⁺[MeReO(edt)(SPh)]⁻ | Pyridine (Py) | d[Product]/dt = k[PyH⁺][Py]² |

| MeReO(edt)(tetramethylthiourea) | PPh₃ or Pyridine | d[Product]/dt = k[Complex][L] |

Hydrolytic Stability and Condensation Reactions

The term "this compound" most accurately refers to hydrated forms of rhenium oxides, such as hydrated rhenium sesquioxide (Re₂O₃·nH₂O) or rhenium dioxide (ReO₂·nH₂O). The stability and reactivity of these species in aqueous environments are central to their chemistry.

The formation of hydrated rhenium sesquioxide can be achieved through the hydrolysis of rhenium trichloride (B1173362) (ReCl₃) in an alkaline solution. sci-hub.st Thermochemical studies have determined the standard enthalpy of this hydrolysis reaction to be -54.29 kcal per mole of ReCl₃ at 25°C. sci-hub.st This hydrated oxide exhibits a degree of kinetic stability in dilute alkaline solutions, which allows for its study. However, it is thermodynamically unstable and can undergo further reactions; in the presence of oxygen, it is readily oxidized to rhenium dioxide, and it is also capable of reducing water, leading to the evolution of hydrogen gas. sci-hub.st

In higher oxidation states, the interaction of rhenium oxides with water leads to the formation of acidic solutions. Rhenium heptoxide (Re₂O₇), the most common oxide, is highly hygroscopic and dissolves readily in water to form the strong perrhenic acid (HReO₄). youtube.com This reaction represents a complete hydrolysis where the oxide is fully converted to the corresponding oxyacid, rather than a simple hydrated oxide or hydroxide.

Condensation reactions, involving the formation of Re-O-Re bridges through the elimination of water from two Re-OH groups, are characteristic of the polymerization of metal hydroxides. For rhenium, such processes lead to the formation of polyoxoanions or extended oxide networks, which are the basis for the structures of its various solid-state oxides.

Photoreactivity and Excited-State Dynamics

Direct studies on the photoreactivity and excited-state dynamics of a simple this compound compound are not available. However, the photochemistry of rhenium is a vast and well-documented field, particularly concerning its organometallic complexes, which can serve as a proxy to understand potential electronic transitions. Rhenium(I) carbonyl diimine complexes, such as [Re(L)(CO)₃(N,N)], are among the most intensely studied classes of photosensitizers. nih.govresearchgate.net

The photophysics of these compounds is dominated by a metal-to-ligand charge transfer (MLCT) transition. Upon absorption of light, an electron is promoted from a d-orbital on the rhenium center to a π* orbital of the diimine ligand. This initial excitation populates a singlet MLCT state (¹MLCT). nih.gov

Following this initial excitation, the molecule undergoes a series of extremely rapid relaxation processes:

Intersystem Crossing (ISC) : The optically populated singlet state rapidly converts to a triplet state (³MLCT) through intersystem crossing. This process is exceptionally efficient for rhenium complexes due to the large spin-orbit coupling induced by the heavy metal atom, occurring on a femtosecond timescale (~100-150 fs). nih.govresearchgate.net

Vibrational Relaxation and Equilibration : The "hot" triplet state, which is vibrationally excited, then undergoes vibrational cooling and electronic relaxation. This involves equilibration between multiple close-lying triplet states, typically occurring within a few picoseconds (1-10 ps). nih.gov

Solvent Restructuring : On a slightly longer timescale (≥15 ps), local solvent molecules rearrange around the newly formed excited state, leading to further stabilization. nih.govresearchgate.net

The resulting long-lived ³MLCT state is the key reactive state, responsible for the photochemical and photophysical properties of these complexes, such as luminescence and their use in photocatalysis. nih.gov While these detailed dynamics are specific to rhenium(I) carbonyl complexes, they highlight the fundamental processes of charge transfer and rapid spin conversion that are characteristic of heavy metal compounds like those of rhenium.

| Process | Characteristic Timescale |

|---|---|

| Light Absorption (Excitation) | Instantaneous |

| Intersystem Crossing (¹MLCT → ³MLCT) | ~100 - 150 fs |

| Vibrational Cooling & Triplet State Equilibration | ~1 - 10 ps |

| Solvent Relaxation/Restructuring | ≥ 15 ps |

Rhenium Hydroxide in Catalysis and Advanced Materials Precursor Chemistry

Rhenium Hydroxide (B78521) as Catalytic Active Sites or Precursors

Mechanistic Investigations of Rhenium Hydroxide Catalyzed Reactions (e.g., C-H activation, oxidation, reduction)

The mechanistic pathways of rhenium-catalyzed reactions often involve complex intermediates where hydroxo or oxo ligands play a crucial role.

C-H Activation: Rhenium complexes have been shown to catalyze C-H bond activation. nih.govresearchgate.net Mechanistic studies suggest the involvement of rhenium hydride species, which can be generated from rhenium precursors under reaction conditions. researchgate.net While direct evidence for this compound's role is not always explicit, the aqueous or protic environments used in some of these reactions could lead to the formation of hydroxo intermediates that influence the catalytic cycle.

Oxidation: Rhenium oxides are well-known oxidation catalysts. mdpi.comchemicalforums.com For instance, methyltrioxorhenium (MTO) is a versatile catalyst for various oxidation reactions. mdpi.comchemicalforums.com The mechanism often involves the formation of peroxo-rhenium species. In aqueous media, hydrolysis of rhenium oxides can lead to hydroxo species that may participate in the catalytic cycle. Computational studies on the oxidation of ethylene (B1197577) by rhenium oxo complexes of the type ReO3L (where L can be OH⁻) show that the nature of the ligand significantly affects the reaction's energetics. researchgate.net

Reduction: High-valent rhenium oxides can catalyze hydrosilylation reactions for the reduction of carbonyl compounds. mdpi.comresearchgate.net The proposed mechanisms can be intricate, sometimes involving an ionic outer-sphere pathway where silane (B1218182) coordinates to the rhenium center. mdpi.com In some cases, the reduction of a rhenium trioxo complex leads to the formation of a dihydroxo species, Tp'Re(O)(OH)₂, which is an efficient catalyst for oxygen atom transfer. nih.gov Rhenium oxides are also effective for the hydrogenation of carboxylic acids to alcohols. rsc.orgacs.org

Table 1: Rhenium-Catalyzed Reactions and Proposed Mechanistic Features

| Reaction Type | Catalyst/Precursor | Substrate | Product | Key Mechanistic Feature |

| C-H Alkylation | Rhenium Hydride Complex | Indoles and Olefins | 3-Methylindolones | Formation of a rhenium carbonyl hydride intermediate. researchgate.net |

| Oxidation | ReO3L (L = OH⁻, Cl⁻, etc.) | Ethylene | Dioxylate/Metallaoxetane | Concerted [3+2] addition pathway is generally favored. researchgate.net |

| Hydrosilylation | [(PPh3)2Re(O)2I] | Aldehydes/Ketones | Silyl-protected alcohols | Can proceed via a [2+2] addition or an ionic outer-sphere mechanism. mdpi.com |

| Oxygen Atom Transfer | Tp'ReO3 | Epoxides | Alkenes | Involves formation of a catalytically active dihydroxo species. nih.gov |

| Hydrogenation | Rhenium(II) oxide dihydrate | Carboxylic Acids | Alcohols | Effective for reducing the carboxylic acid function. researchgate.net |

Role of Hydroxyl Ligands in Catalytic Cycle Intermediates

Hydroxyl ligands can significantly influence the reactivity and stability of catalytic intermediates in rhenium-based systems. The formation of rhenium hydroxo species, such as Re(OH)z, is a possibility during the reduction of supported rhenium oxides. acs.org In the catalytic cycle of oxygen atom transfer from epoxides, the species Tp'Re(O)(OH)₂ has been identified as a highly efficient catalyst. nih.gov Furthermore, in the context of metal-organic frameworks (MOFs), the protonation of hydroxyl groups attached to rhenium clusters can vary with pH, indicating the role of these ligands in the acido-basic properties of the material. nih.gov The Re-O bond lengths in these clusters, which can involve either OH⁻ or water molecules, are crucial to their structure and potential reactivity. nih.gov

Single-Atom Catalysis Involving this compound Sites

Single-atom catalysts (SACs) represent a frontier in catalysis, maximizing atomic efficiency. nih.gov While the direct study of this compound single-atom sites is emerging, related research provides strong indications of their potential. Computational studies on Re/TiO₂ hydrogenation catalysts suggest that various single-atom species, including hydroxo forms like Re(OH)z and mixed-ligand species like ReOxHy(OH)z, can be formed during the reduction of the precursor. acs.org The synthesis of rhenium SACs has been achieved for applications like the oxygen reduction reaction (ORR). nih.govrsc.org In one instance, "suspended" single rhenium atoms on nickel oxide, featuring Re=O double bonds, were shown to be highly active for glucose oxidation, forming glucaric acid. nih.gov The interaction with hydroxyl groups of the glucose molecule is central to this catalytic process. nih.gov

Integration of this compound into Nanomaterials and Frameworks

The incorporation of this compound or its precursors into nanomaterials and structured frameworks is a key strategy for developing advanced catalysts and functional materials.

Synthesis of this compound Nanoparticles and Nanowires

The synthesis of rhenium-based nanoparticles is an active area of research. While direct synthesis of pure this compound nanoparticles is not commonly reported, rhenium oxide nanoparticles are frequently synthesized. acs.orgnih.gov These oxide nanoparticles can exhibit surface hydroxylation, especially when synthesized in aqueous environments, which can be crucial for their catalytic activity. For example, ultrasmall rhenium nanoparticles (around 1.5 nm) have been synthesized and stabilized with glutathione. researchgate.net These nanoparticles are susceptible to surface oxidation, which could lead to the formation of hydroxo species on the surface. researchgate.net

This compound as Precursors for Advanced Oxides and Chalcogenides

Controlled Thermal Decomposition Pathways

Controlled thermal decomposition of rhenium precursors is a fundamental method for the synthesis of various rhenium oxides. The selection of the precursor and the decomposition conditions, such as temperature, atmosphere (inert, oxidizing, or reducing), and heating rate, critically influences the phase and crystallinity of the resulting oxide.

While direct thermal decomposition data for a pure "this compound" is scarce, studies on related compounds like hydrated rhenium oxides and other precursors such as ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and organometallic rhenium compounds provide significant insights into these pathways. For instance, the thermal decomposition of ammonium perrhenate in a hydrogen atmosphere proceeds in stages, first yielding rhenium dioxide (ReO₂) at lower temperatures, which is then reduced to metallic rhenium at higher temperatures. mdpi.com The initial reduction from Re⁷⁺ to Re⁴⁺ occurs at temperatures between 350–370 °C. mdpi.com

Organic derivatives of rhenium also serve as effective precursors for nanosized rhenium oxides. The thermal decomposition of these compounds in air at temperatures below 400°C can lead to the formation of powders containing fine crystalline particles of rhenium trioxide (ReO₃) within an amorphous matrix. slu.se In an inert atmosphere, such as nitrogen or argon, at 300-400°C, certain organometallic precursors decompose to form the ReO₃ phase, while others can yield tetragonal phases of mixed rhenium oxides or even amorphous metallic rhenium particles. slu.se

The table below summarizes the thermal decomposition pathways for various rhenium precursors to produce rhenium oxides.

| Precursor | Decomposition Temperature (°C) | Atmosphere | Primary Product(s) |

|---|---|---|---|

| Ammonium Perrhenate (NH₄ReO₄) | 350–370 | Hydrogen | Rhenium Dioxide (ReO₂) |

| Rhenium(VII) Oxide (Re₂O₇) | >400 | Vacuum | Rhenium Dioxide (ReO₂) and Rhenium(VII) Oxide (Re₂O₇) |

| Organic Rhenium Derivatives (e.g., Re₄O₂(OMe)₁₆) | <400 | Air | Rhenium Trioxide (ReO₃) (nanocrystalline) |

| Organic Rhenium Derivatives (e.g., Re₄O₂(OMe)₁₆) | 300-400 | Inert (N₂, Ar) | Rhenium Trioxide (ReO₃) |

Hydrothermal and Solvothermal Conversions

Hydrothermal and solvothermal methods provide versatile routes for the synthesis of advanced rhenium oxides and chalcogenides, often yielding materials with unique morphologies and enhanced properties. These techniques involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

Hydrothermal Synthesis of Rhenium Chalcogenides:

A prominent example of the hydrothermal method is the synthesis of rhenium disulfide (ReS₂) nanosheets. In a typical procedure, ammonium perrhenate (NH₄ReO₄) is used as the rhenium source, and a sulfur-containing compound, such as thiourea (CS(NH₂)₂), acts as the sulfur source and reducing agent. researchgate.net The reaction is carried out in deionized water in a Teflon-lined autoclave at elevated temperatures. The molar ratio of the precursors can be adjusted to control the density and morphology of the resulting ReS₂ nanosheets. researchgate.net This method has been shown to be effective for growing ReS₂ directly on substrates like carbon cloth, which is beneficial for applications in electrocatalysis. researchgate.net

Solvothermal Synthesis of Rhenium Chalcogenides:

Solvothermal synthesis extends the principles of hydrothermal methods to non-aqueous solvents, which can influence the reaction pathways and the nature of the final product. The decomposition of a tetraoctylammonium perrhenate precursor in a sulfidizing atmosphere (a mixture of H₂S and H₂) represents a solvothermal-like approach to produce highly destacked ReS₂ layers embedded in amorphous carbon. uchile.cl This method takes advantage of the metal-organic precursor to achieve a high degree of dispersion of the perrhenate ions, leading to the formation of single or few-layer ReS₂. uchile.cl The use of organic solvents and precursors in solvothermal synthesis can also lead to the formation of hybrid materials where the inorganic chalcogenide is integrated with a carbonaceous matrix. uchile.cl

The following table provides an overview of representative hydrothermal and solvothermal conditions for the synthesis of rhenium chalcogenides.

| Target Material | Precursors | Solvent | Temperature (°C) | Method |

|---|---|---|---|---|

| Rhenium Disulfide (ReS₂) Nanosheets | Ammonium Perrhenate (NH₄ReO₄), Thiourea (CS(NH₂)₂) | Deionized Water | ~200 | Hydrothermal |

| Highly Destacked Rhenium Disulfide (ReS₂) in Carbon Matrix | Tetraoctylammonium Perrhenate | Gas phase (H₂S/H₂) | 400 | Solvothermal-like Decomposition |

Environmental and Geochemical Perspectives on Rhenium Hydroxide Speciation

Occurrence and Geochemical Cycling of Rhenium Hydroxide (B78521) Species

Rhenium (Re) is one of the rarest elements in the Earth's crust, with an average abundance of approximately 0.4 parts per billion (ppb). digitellinc.commdpi.com Its geochemical behavior is largely dictated by its redox state. In oxidizing environments, such as typical surface waters and the open ocean, rhenium predominantly exists in its highest oxidation state, +7, as the highly soluble and mobile perrhenate (B82622) anion (ReO₄⁻). digitellinc.commdpi.compublish.csiro.auresearchgate.net This form is chemically conservative in the water column, leading to relatively uniform concentrations in seawater, measured at around 7.4 to 8.3 parts per trillion (ppt). digitellinc.commdpi.comcaltech.edu

The significant chapter in the geochemical cycling of rhenium that leads to the formation of hydroxide species occurs at redox boundaries, particularly in anoxic (oxygen-depleted) environments. When perrhenate is transported into reducing settings like anoxic marine sediments, water-logged soils, or certain groundwater systems, it can be reduced from Re(VII) to the less soluble Re(IV) state. digitellinc.commdpi.comresearchgate.netnih.gov This reduction is a critical mechanism for the enrichment of rhenium in these environments, where concentrations in sediments can be orders of magnitude higher than in the overlying water column. digitellinc.commdpi.com

The Re(IV) state is where hydroxide species become prominent. In aqueous systems under reducing conditions, Re(IV) can form neutral hydroxide complexes. Thermodynamic modeling and observations, such as those from the anoxic waters of the Black Sea, suggest that the neutral species Re(OH)₄⁰ is a significant, if not the dominant, dissolved form of Re(IV). researchgate.net This species exists in equilibrium with solid phases like rhenium dioxide (ReO₂) or rhenium disulfide (ReS₂). researchgate.net The formation of Re(OH)₄⁰ and its subsequent precipitation as hydrated oxides (ReO₂·nH₂O) or incorporation into other mineral phases is a key process that immobilizes rhenium, removing it from the aqueous phase and fixing it within sediments. researchgate.netresearchgate.net This cycle—dissolution and transport as Re(VII)O₄⁻ in oxic waters followed by reduction and precipitation as Re(IV) oxides/hydroxides in anoxic zones—governs the global biogeochemical distribution of rhenium. nih.govresearchgate.net

Speciation and Mobility of Rhenium Hydroxide in Aqueous Systems

The chemical form, or speciation, of rhenium in natural waters is a primary determinant of its mobility and fate in the environment. While the perrhenate ion (ReO₄⁻) is dominant under oxic conditions, the speciation becomes more complex in reducing environments where lower oxidation states, particularly Re(IV), are stable and can form hydroxide species. mdpi.compublish.csiro.auresearchgate.net

Geochemical modeling, often visualized through potential-pH (Eh-pH) diagrams, is essential for predicting the stable forms of rhenium under various environmental conditions. researchgate.netnumberanalytics.com

Oxic Conditions (High Eh): Under oxidizing conditions, modeling confirms that the perrhenate ion (ReO₄⁻) is the overwhelmingly dominant species across a wide range of pH values typically found in natural waters (pH ~5.5 to 9.5). researchgate.net

Anoxic Conditions (Low Eh): As conditions become reducing, Re(VII) is reduced to Re(IV). Thermodynamic models predict that in non-sulfidic anoxic waters, the neutral rhenium(IV) hydroxide complex, Re(OH)₄⁰, can be a major dissolved species. researchgate.net The stability of this neutral complex, compared to charged ions, can enhance its mobility under certain anoxic conditions before it ultimately precipitates. The solid, sparingly soluble ReO₂ (often present as a hydrated oxide) is the stable solid phase in this region. mdpi.comresearchgate.net At very low pH and reducing conditions, other species may appear, but these are less common in most natural environments.

The following interactive table summarizes the dominant rhenium species based on generalized redox and pH conditions.

| Redox Condition | pH Range | Dominant Aqueous Species | Dominant Solid Phase |

| Oxic | Acidic to Alkaline | ReO₄⁻ | (None) |

| Anoxic (non-sulfidic) | Near-neutral to Alkaline | Re(OH)₄⁰ | ReO₂ |

| Anoxic (sulfidic) | Near-neutral to Alkaline | Re-sulfide complexes (e.g., Re(HS)₄⁰) | ReS₂ |

This table presents a simplified summary based on thermodynamic modeling. Actual speciation can be influenced by kinetics and the presence of other complexing agents.

The mobility and speciation of this compound are further influenced by complexation with other dissolved substances (ligands) present in natural waters.